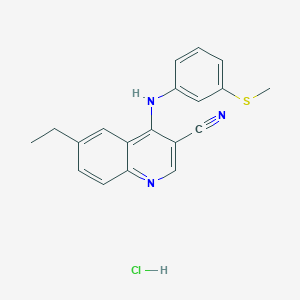

![molecular formula C6HBrN4O2 B2991172 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one CAS No. 304879-17-2](/img/structure/B2991172.png)

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

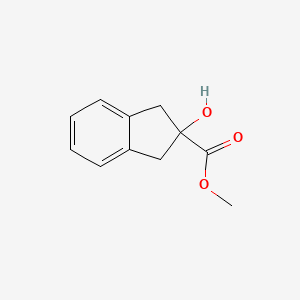

7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one is a useful research compound. Its molecular formula is C6HBrN4O2 and its molecular weight is 241.004. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Stevens et al. (1984) described the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with curative activity against L-1210 and P388 leukemia. This research demonstrates the potential antitumor applications of derivatives from diazo compounds, suggesting a pathway for prodrug modifications to enhance therapeutic efficacy (Stevens et al., 1984).

Synthesis of Heterocyclic Compounds

Sha and Wei (2013) developed an efficient one-pot synthesis of 3,5-diaryl-4-bromopyrazoles through 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides. This method highlights the versatility of diazo compounds in synthesizing heterocyclic compounds with high regioselectivity and functional group tolerance (Sha & Wei, 2013).

Surface Morphology and Corrosion Inhibition

Babić-Samardžija et al. (2005) explored the inhibitive properties and surface morphology of heterocyclic diazoles, including 4-bromoimidazole, as inhibitors for acidic iron corrosion. Their findings contribute to understanding the application of diazo compounds in corrosion inhibition, offering insights into the molecular structure-corrosion inhibition relationship (Babić-Samardžija et al., 2005).

Synthesis of Fluorescent Derivatives

Bem et al. (2004) reported the synthesis of fluorescent derivatives of 1,7,10,16-tetraoxa-4,13-diazacyclooctadecane (Kryptofix K22), incorporating halogeno derivatives like 4-chloro-7-nitrobenzofurazan and 2- or 3-bromoacetylphenoxathiin. These compounds are used to examine lipid transport and membrane structure, showcasing the application of diazo compounds in creating tools for biological research (Bem et al., 2004).

Photolysis and Isomerization Studies

Sherman et al. (1974) and Schweig et al. (1991) investigated the redox behavior and isomerization of diazocyclohexadienones to 1,2,3-benzoxadiazole structures. These studies contribute to the understanding of chemical properties and reactions involving diazo compounds, providing foundational knowledge for further application in synthesis and material science (Sherman et al., 1974); (Schweig et al., 1991).

Mechanism of Action

Target of Action

Similar compounds have shown to interact with various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to induce apoptosis and cell cycle arrest via the phospho-activation of jnk and p38 and their downstream targets including c-jun, atf2, and p53 .

Biochemical Pathways

Similar compounds have been found to affect the jnk and p38 pathways .

Pharmacokinetics

Similar compounds have been found to bind efficiently to gsts and display lipophilic properties suitable for crossing the plasma membrane .

Result of Action

Similar compounds have been found to induce apoptosis and cell cycle arrest .

Action Environment

The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could be a factor influencing its stability.

Properties

IUPAC Name |

7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUPZSBSJPZKTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(1H-1,3-benzodiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2991093.png)

![N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2991095.png)

![1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2991099.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2991102.png)

![3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2991103.png)

![1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2991109.png)

![1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2991110.png)